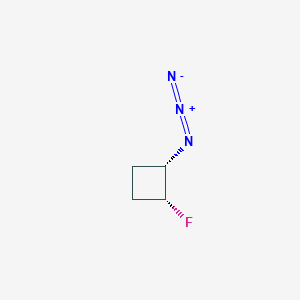
(1S,2R)-1-Azido-2-fluorocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often requires knowledge of organic chemistry and access to laboratory equipment .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide insights into its reactivity and stability .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Drug Discovery : The cycloaddition of azides to alkynes, a key step in the synthesis of peptidotriazoles, demonstrates the utility of azide-functionalized compounds in producing biologically relevant molecules. This methodology enables the regiospecific introduction of azides, like those in the azido-fluorocyclobutane structure, into peptides, thereby facilitating the synthesis of novel compounds with potential therapeutic applications (Tornøe, Christensen, & Meldal, 2002).
Diagnostic Imaging : The development and use of fluorine-18 labeled analogs of amino acids, such as 1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (FACBC), for positron emission tomography (PET) imaging, highlight the application of fluorinated cyclobutane derivatives in medical diagnostics. These compounds are particularly useful in the detection and characterization of various cancers, including prostate carcinoma. The enhanced uptake of such fluorinated amino acids in cancer cells compared to normal tissues provides valuable insights into tumor metabolism and can aid in the diagnosis, staging, and monitoring of treatment response in cancer patients (Schuster et al., 2014).
Biochemical Research : Studies on the transport mechanisms and intracellular fate of amino acid analogs, such as trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, in human cancer cells provide insights into the biochemical behavior of similar fluorinated cyclobutane derivatives. Understanding how these compounds are transported into cells and their subsequent intracellular pathways is crucial for developing effective diagnostic and therapeutic agents. These findings also contribute to our knowledge of amino acid transport systems in cancer and normal physiology (Okudaira et al., 2011).
Live-Cell Imaging : The strain-promoted azide–alkyne cycloaddition (SPAAC) reaction, which involves the coupling of azides with cyclooctynes, serves as a powerful tool for the bioorthogonal labeling of biomolecules in living cells. This technique, applicable to compounds with azido groups similar to "(1S,2R)-1-Azido-2-fluorocyclobutane," allows for the visualization of the dynamics of proteins and other cellular components in real-time, facilitating the study of biological processes at the molecular level (Beatty et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,2R)-1-azido-2-fluorocyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN3/c5-3-1-2-4(3)7-8-6/h3-4H,1-2H2/t3-,4+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQWYOZJIAKWJO-DMTCNVIQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1N=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-1-Azido-2-fluorocyclobutane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2838992.png)



![2-[(2-Methyltetrazol-5-yl)methyl-(1-phenylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2838997.png)

![2-[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2839001.png)

![4-[(2R,6R)-2-(2-Methoxyphenyl)-6-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2839008.png)


![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2839013.png)

![1-(2-hydroxyethyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2839015.png)